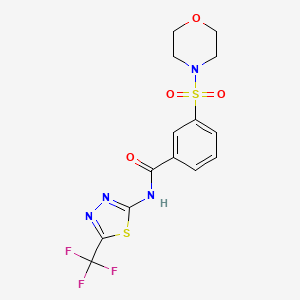
3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
カタログ番号 B2813169
CAS番号:
953852-91-0
分子量: 422.4
InChIキー: QSCLEYNCHKSVDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a morpholinosulfonyl group, a trifluoromethyl group, a thiadiazolyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholinosulfonyl and trifluoromethyl groups are likely to have a significant impact on the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The trifluoromethyl group, for example, is known for its high electronegativity and could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of derivatives related to 3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide, including their characterization through elemental analysis, FTIR, and NMR methods, has been explored. These derivatives show potential in creating complexes with metals such as cobalt (III), which have been studied for their antifungal activities against pathogens causing plant diseases (Zhou Weiqun et al., 2005).
- A study on highly fluorinated 1,3,4-thiadiazole derivatives prepared via 1,3-dipolar cycloaddition reveals the influence of fluorination on the chemical reactivity and potential applications of these compounds (Greta Utecht-Jarzyńska et al., 2020).
Biological and Antimicrobial Activities
- Research into the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety has indicated these compounds exhibit antimicrobial properties. The study suggests a potential pathway for developing new antimicrobial agents using this structural framework (D. Sahin et al., 2012).
- Novel Schiff bases containing a thiadiazole scaffold and benzamide groups synthesized under microwave irradiation have shown promising in vitro anticancer activity against various human cancer cell lines. These findings underline the therapeutic potential of thiadiazole and benzamide-based derivatives in cancer treatment (Shailee V. Tiwari et al., 2017).
Antitumor Properties and Anticancer Agents
- The synthesis of benzamide derivatives and their evaluation for antitumor properties reveal significant insights into the potential anticancer activities of these compounds. The study presents a novel method for synthesizing benzamide derivatives with potential applications in identifying allosteric modulators of specific receptors and investigating their anti-fatigue effects (Xianglong Wu et al., 2014).
将来の方向性
特性
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O4S2/c15-14(16,17)12-19-20-13(26-12)18-11(22)9-2-1-3-10(8-9)27(23,24)21-4-6-25-7-5-21/h1-3,8H,4-7H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCLEYNCHKSVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinosulfonyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Isobutylpyrrolidine hydrochloride
1184994-37-3; 124602-03-5

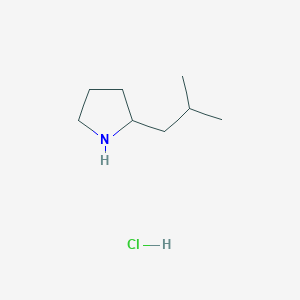

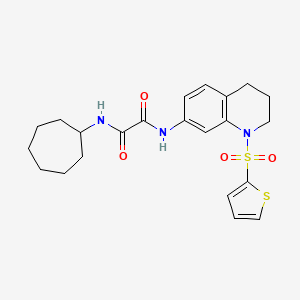

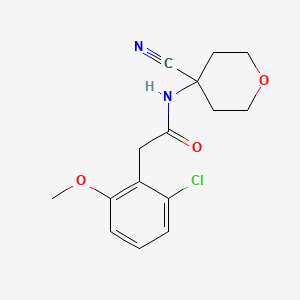

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2813100.png)
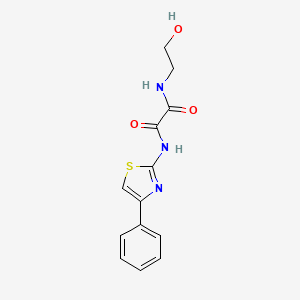
![Methyl (E)-4-oxo-4-[(6-oxo-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)amino]but-2-enoate](/img/structure/B2813102.png)

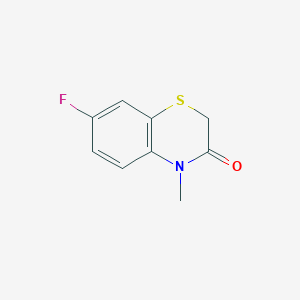
![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)